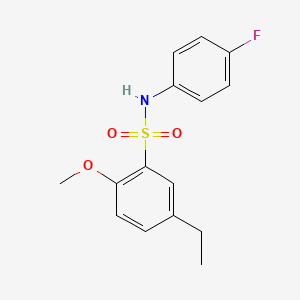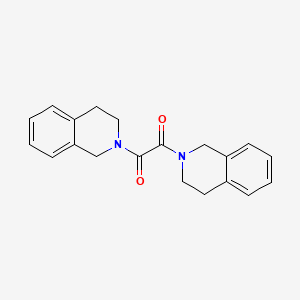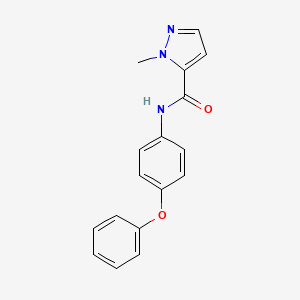![molecular formula C14H17F3N4O2 B5367395 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine, also known as PPM or PPM-001, is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. PPM is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. In
作用機序
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine is a selective inhibitor of SHP2, which is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. SHP2 is involved in cell growth, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. This compound binds to the catalytic domain of SHP2 and inhibits its phosphatase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease models, this compound has been shown to reduce inflammation and improve cardiac function. In immune disorder models, this compound has been shown to modulate immune responses and reduce inflammation.
実験室実験の利点と制限
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SHP2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
The potential therapeutic applications of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine are vast, and there are several future directions for research in this area. One direction is to further explore the efficacy of this compound in various cancer models and to identify potential biomarkers for patient selection. Another direction is to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the long-term safety and toxicity of this compound and to optimize its formulation for clinical use.
Conclusion
In conclusion, this compound is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. This compound is a selective inhibitor of SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications are vast, and there are several future directions for research in this area.
合成法
The synthesis of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine involves a series of chemical reactions that require specific reagents and conditions. The first step is the preparation of 6-(pyrrolidin-1-ylcarbonyl) pyrazine-2-carboxylic acid, which is then reacted with 2-(trifluoromethyl)morpholine in the presence of a coupling agent to yield this compound. This process has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and immune disorders. SHP2 is a critical regulator of cell signaling pathways that are frequently dysregulated in these diseases, making it an attractive target for drug development. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models.
特性
IUPAC Name |
pyrrolidin-1-yl-[6-[2-(trifluoromethyl)morpholin-4-yl]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-9-21(5-6-23-11)12-8-18-7-10(19-12)13(22)20-3-1-2-4-20/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHCUYQRUBOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5367334.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)